2-Amino-N-(4-hydroxybutyl)benzamide
Description
2-Amino-N-(4-hydroxybutyl)benzamide is a benzamide derivative featuring a 2-aminobenzoyl core linked to a 4-hydroxybutyl substituent via an amide bond. The hydroxybutyl group introduces unique characteristics, such as enhanced hydrophilicity and hydrogen-bonding capacity, which may differentiate it from other derivatives with aryl or alkyl substituents .
Properties
CAS No. |
146381-58-0 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxybutyl)benzamide |
InChI |
InChI=1S/C11H16N2O2/c12-10-6-2-1-5-9(10)11(15)13-7-3-4-8-14/h1-2,5-6,14H,3-4,7-8,12H2,(H,13,15) |
InChI Key |
IZQZOBYFAMJZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCO)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Amidation of Isatoic Anhydride with 4-Hydroxybutylamine
Method Overview
This method employs isatoic anhydride (anthranilic anhydride) and 4-hydroxybutylamine under microwave irradiation to form the target compound. Microwave synthesis offers rapid reaction times and high yields, as demonstrated in analogous benzamide syntheses.
Procedure
- Reactants : Isatoic anhydride (1 equiv), 4-hydroxybutylamine (1 equiv), DMF (solvent).
- Conditions : Microwave irradiation at 140–280 W for 4–10 minutes.
- Workup : Cool to room temperature, add ice-cold water to precipitate the product, filter, and recrystallize.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–99% | |
| Melting Point (mp) | ~110–150°C | |
| Purity | >95% (HPLC) |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the benzamide. The hydroxyl group in 4-hydroxybutylamine may enhance solubility or act as a directing group, though side reactions (e.g., hydrolysis) are minimized under controlled microwave conditions.
Conventional Thermal Synthesis Using Benzoyl Chloride
Method Overview
This approach utilizes benzoyl chloride and 4-hydroxybutylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is exothermic and requires careful temperature control to prevent side reactions (e.g., hydrolysis of the chloride).
Procedure
- Reactants : Benzoyl chloride (1.1 equiv), 4-hydroxybutylamine (1 equiv), DCM (solvent).
- Conditions : Reflux at 40–60°C for 2–4 hours.
- Workup : Extract with ethyl acetate, wash with aqueous NaHCO₃, dry, and concentrate.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–85% | |
| Reaction Time | 2–4 hours | |
| Solvent | DCM, THF |
Challenges
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Amino-N-(4-hydroxybutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s structure allows it to bind to target proteins, inhibiting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs of 2-Amino-N-(4-hydroxybutyl)benzamide include:
Key Observations :
- Hydrophilicity : The 4-hydroxybutyl group likely enhances aqueous solubility compared to aromatic substituents (e.g., p-tolyl or chlorobenzyl), which are more hydrophobic .
- Synthetic Challenges : Hydroxybutyl-containing compounds may require protective strategies during synthesis (e.g., hydroxyl protection with trimethylsilyl groups), whereas aryl-substituted derivatives are typically synthesized via direct coupling .
Biological Activity
2-Amino-N-(4-hydroxybutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- CAS Number : 146381-58-0
Structure
The structure of 2-Amino-N-(4-hydroxybutyl)benzamide features an amino group, a hydroxyl group, and a benzamide moiety, which contribute to its biological properties.
Research indicates that compounds similar to 2-Amino-N-(4-hydroxybutyl)benzamide may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group is particularly significant as it can enhance solubility and bioavailability, potentially leading to increased therapeutic efficacy.
Pharmacological Effects
- Antioxidant Activity : Some studies suggest that benzamide derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.
- Cardiovascular Effects : Related compounds have shown promise in modulating heart function and could be beneficial in conditions like heart failure .
- Neuroprotective Effects : There is emerging evidence that certain benzamide derivatives may inhibit tau oligomer formation, a key factor in neurodegenerative diseases .
Study 1: Cardiovascular Impact
A study evaluated the effects of a related compound on heart failure using an ischemia-reperfusion injury model. Results indicated that the compound significantly reduced the infarct area and improved left ventricular pressure (LVP), suggesting potential therapeutic applications in cardiovascular diseases .
Study 2: Neurodegenerative Disease Research
Another investigation focused on the neuroprotective effects of benzamide derivatives against tau pathology. The findings demonstrated that these compounds could inhibit tau aggregation, offering insights into their potential use in treating Alzheimer's disease .
Data Table: Biological Activities of 2-Amino-N-(4-hydroxybutyl)benzamide and Related Compounds
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Cardiovascular | Decreases infarct area | |
| Neuroprotective | Inhibits tau aggregation |
Recent Investigations
Recent studies have highlighted the potential of 2-Amino-N-(4-hydroxybutyl)benzamide in various therapeutic areas:
- Pharmaceutical Development : The compound is being explored for its role in drug discovery, particularly in developing treatments for cardiovascular and neurodegenerative diseases.
- Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, focusing on receptor interactions and downstream signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
